molecular formula C18H32N2O2 B104763 n,n-Dodecamethylenebisacrylamide CAS No. 17447-10-8

n,n-Dodecamethylenebisacrylamide

Cat. No. B104763
CAS RN: 17447-10-8
M. Wt: 308.5 g/mol
InChI Key: QHQMBOKYHCJVKF-UHFFFAOYSA-N
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Description

N,n-Dodecamethylenebisacrylamide is a chemical compound with the molecular formula C18H32N2O2 and a molecular weight of 308.46 .


Synthesis Analysis

The synthesis of n,n-Dodecamethylenebisacrylamide has been reported in the literature . The reaction conditions involve the use of potassium carbonate in benzene . A novel catalyst system for the synthesis of N,N’-Methylenebisacrylamide from acrylamide has also been reported .


Molecular Structure Analysis

The molecular structure of n,n-Dodecamethylenebisacrylamide consists of 18 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

1. Analytical Chemistry Applications

The synthesis of poly(N-isopropylacrylamide-co-N,N'-methylene bisacrylamide) monolithic columns, embedded with γ-alumina nanoparticles, has been studied for the extraction of synthetic food dyes in soft drink samples. This demonstrates its application in analytical chemistry for substance extraction and purification (Li, Zhou, Tong, & Jia, 2013).

2. Bioengineering and Cell Research

Poly(N-isopropyl acrylamide), which includes N,N'-methylene bisacrylamide, has been utilized in bioengineering, especially for the nondestructive release of biological cells and proteins. This includes applications in the study of extracellular matrix, cell sheet engineering, tumor spheroid formation, and bioadhesion studies (Cooperstein & Canavan, 2010).

3. Polymer Science and Drug Delivery

In polymer science, controlled room-temperature RAFT polymerization of N-isopropylacrylamide, which often involves N,N'-methylene bisacrylamide, has been researched, particularly for drug delivery applications. This research contributes to the development of thermoresponsive polymers suitable for various medical and pharmaceutical applications (Convertine, Ayres, Scales, Lowe, & McCORMICK, 2004).

4. Agricultural and Environmental Applications

In agriculture, methods have been developed to quantify substrate-borne polyacrylamide, which includes N,N'-methylene bisacrylamide. This is significant for enhancing the application of polyacrylamides in soil conditioning and for facilitating related research (Lu & Wu, 2002).

5. Material Science and Hydrogel Research

The paper also discusses the preparation of hydrophobic association polyacrylamide in a new micellar copolymerization system. This research advances the understanding of hydrophobically associative properties of polymers, which is vital in material science and hydrogel research (Gao, Guo, Wang, & Zhang, 2008).

Safety And Hazards

Safety data sheets indicate that n,n-Dodecamethylenebisacrylamide may be harmful if swallowed and may cause skin and eye irritation . It may also cause genetic defects and is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

N-[12-(prop-2-enoylamino)dodecyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O2/c1-3-17(21)19-15-13-11-9-7-5-6-8-10-12-14-16-20-18(22)4-2/h3-4H,1-2,5-16H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQMBOKYHCJVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCCCCCCCCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n-Dodecamethylenebisacrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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